molecular formula C11H16N2O B7871303 N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine

Cat. No.: B7871303
M. Wt: 192.26 g/mol
InChI Key: WGERFIMLEUHACX-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine core linked to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine typically involves the following steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce a functional group at the 4-position. This can be achieved through halogenation followed by nucleophilic substitution.

    Coupling with Cyclobutanamine: The functionalized methoxypyridine is then coupled with cyclobutanamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-[(2-hydroxypyridin-4-yl)methyl]cyclobutanamine.

    Reduction: Formation of N-[(2-methoxypiperidin-4-yl)methyl]cyclobutanamine.

    Substitution: Formation of N-[(2-substituted-pyridin-4-yl)methyl]cyclobutanamine derivatives.

Scientific Research Applications

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxypyridine moiety can engage in π-π stacking interactions or hydrogen bonding, while the cyclobutanamine core provides rigidity and spatial orientation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxypyridin-4-yl)methyl]cyclobutanamine
  • N-[(2-methoxypyridin-4-yl)methyl]piperidine
  • N-[(2-methoxypyridin-4-yl)methyl]cyclopentamine

Uniqueness

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine is unique due to the combination of the methoxypyridine moiety and the cyclobutanamine core. This structure provides a balance of electronic properties and steric factors, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-7-9(5-6-12-11)8-13-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERFIMLEUHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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